molecular formula C15H14O3 B179648 Methyl (biphenyl-4-yloxy)acetate CAS No. 54334-73-5

Methyl (biphenyl-4-yloxy)acetate

Cat. No.: B179648
CAS No.: 54334-73-5
M. Wt: 242.27 g/mol
InChI Key: AEMVTGFZGFVODZ-UHFFFAOYSA-N
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Description

Methyl (biphenyl-4-yloxy)acetate is a high-purity organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This ester is characterized by a biphenyl ether scaffold, which is a prominent structural motif in medicinal chemistry and materials science. Its structure features a biphenyl system linked via an ether and an ester functional group, providing distinct electronic properties and sites for further chemical modification . The compound has a calculated topological polar surface area of 35.5 Ų and a computed XLogP of 3, indicating its potential in pharmacokinetic research .This chemical serves as a versatile synthetic intermediate or building block for constructing more complex molecules. Researchers utilize such scaffolds in the design and synthesis of potential therapeutic agents. For instance, structurally related biphenyl derivatives are key intermediates in the development of compounds for investigating treatments for neurological conditions and have been incorporated into novel quinoline-appended biaryls studied for their biological activity . As a building block, Methyl (biphenyl-4-yloxy)acetate can be used in various cross-coupling reactions and functional group transformations to develop new chemical entities for drug discovery and material science applications.This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-phenylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVTGFZGFVODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383129
Record name methyl (biphenyl-4-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54334-73-5
Record name methyl (biphenyl-4-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl (biphenyl-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (biphenyl-4-yloxy)acetate is a molecule of interest due to its structural features, which are common to several classes of biologically active compounds. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its biphenyl and aryloxyacetate moieties suggest potential interactions with key cellular targets. This guide provides a comprehensive framework for elucidating the mechanism of action of Methyl (biphenyl-4-yloxy)acetate, starting from hypothesized targets based on structural analogy to detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Structural Rationale

Methyl (biphenyl-4-yloxy)acetate belongs to the class of aryloxyacetic acid derivatives. The biphenyl group is a well-known pharmacophore present in numerous therapeutic agents, contributing to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The core structure, biphenyl-4-ol, is a known modulator of nuclear receptors, acting as an estrogen receptor alpha agonist and an androgen receptor antagonist.[3] Furthermore, the broader class of aryloxyacetic acids has been associated with multi-target activities, including the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[4] Given these precedents, we can formulate several plausible hypotheses for the mechanism of action of Methyl (biphenyl-4-yloxy)acetate.

This guide will explore three primary hypothesized mechanisms:

  • Hypothesis 1: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Hypothesis 2: Interaction with nuclear hormone receptors, specifically the estrogen and androgen receptors.

  • Hypothesis 3: Inhibition of cyclooxygenase (COX) enzymes, a common mechanism for aryl acetic acid derivatives.[5][6]

The following sections will detail a logical, tiered experimental approach to systematically investigate these hypotheses.

Hypothesized Mechanisms of Action and Investigational Roadmap

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis testing. The following workflow is proposed to efficiently screen for and validate the most likely biological targets of Methyl (biphenyl-4-yloxy)acetate.

G cluster_0 Phase 1: In Silico & Initial In Vitro Screening cluster_1 Phase 2: Cellular Assays & Target Engagement cluster_2 Phase 3: Functional & Phenotypic Assays Molecular Docking Molecular Docking PPAR Binding/Activation PPAR Binding/Activation Molecular Docking->PPAR Binding/Activation ER/AR Binding ER/AR Binding Molecular Docking->ER/AR Binding COX Enzyme Inhibition COX Enzyme Inhibition Molecular Docking->COX Enzyme Inhibition Reporter Gene Assays Reporter Gene Assays PPAR Binding/Activation->Reporter Gene Assays Hormone-dependent Cell Proliferation Hormone-dependent Cell Proliferation ER/AR Binding->Hormone-dependent Cell Proliferation Anti-inflammatory Assays Anti-inflammatory Assays COX Enzyme Inhibition->Anti-inflammatory Assays CETSA CETSA Reporter Gene Assays->CETSA Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Downstream Marker Analysis Downstream Marker Analysis Metabolic Assays Metabolic Assays Downstream Marker Analysis->Metabolic Assays CETSA->Downstream Marker Analysis

Caption: Experimental workflow for elucidating the mechanism of action.

Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that play a crucial role in the regulation of metabolism. The structural similarity of Methyl (biphenyl-4-yloxy)acetate to other known aryloxyacetic acid PPAR modulators makes this a compelling hypothesis.[4]

PPAR_Pathway cluster_ligand Ligand Binding cluster_nucleus Nuclear Translocation & Heterodimerization cluster_transcription Gene Transcription MBYA Methyl (biphenyl-4-yloxy)acetate PPAR PPARα/γ MBYA->PPAR Binds to PPAR_RXR PPAR-RXR Complex PPAR->PPAR_RXR Forms heterodimer with RXR RXR RXR->PPAR_RXR PPRE PPRE on Target DNA PPAR_RXR->PPRE Binds to Transcription Transcription of Target Genes (e.g., CPT1, FABP) PPRE->Transcription Initiates

Caption: Proposed PPAR agonist signaling pathway.

Experimental Protocol: PPARγ Luciferase Reporter Assay

  • Principle: This assay measures the ability of a compound to activate PPARγ in a cellular context. Cells are co-transfected with a plasmid expressing PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARγ leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Methodology:

    • Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

    • Transfection: Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Methyl (biphenyl-4-yloxy)acetate (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

    • Incubation: Incubate the cells for an additional 24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Hypothetical Data Summary:

CompoundTargetEC50 (µM)
Rosiglitazone (Positive Control)PPARγ0.1
Methyl (biphenyl-4-yloxy)acetatePPARγ5.2
Vehicle ControlPPARγNo activity
Hypothesis 2: Nuclear Receptor Modulation

The biphenyl-4-ol core structure is a known ligand for estrogen and androgen receptors.[3] It is plausible that Methyl (biphenyl-4-yloxy)acetate retains affinity for these receptors.

Experimental Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. A decrease in the amount of bound radioligand indicates that the test compound is binding to the receptor.

  • Methodology:

    • Receptor Preparation: Prepare a cell lysate or purified ERα protein.

    • Assay Setup: In a 96-well plate, combine the ERα preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Estradiol), and varying concentrations of Methyl (biphenyl-4-yloxy)acetate. Include a control for non-specific binding (excess unlabeled estradiol) and a total binding control (no competitor).

    • Incubation: Incubate the plate at 4°C for 18 hours to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand using a filter-based method.

    • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the compound concentration to determine the IC50 value.

Hypothesis 3: Cyclooxygenase (COX) Inhibition

Many aryl acetic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[6]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay uses a colorimetric substrate that is oxidized by the peroxidase activity of COX, resulting in a colored product that can be measured spectrophotometrically.

  • Methodology:

    • Enzyme and Substrate Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

    • Compound Incubation: Pre-incubate the enzymes with various concentrations of Methyl (biphenyl-4-yloxy)acetate or a known COX inhibitor (e.g., Indomethacin) for 15 minutes at room temperature.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Colorimetric Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 590 nm) at multiple time points.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 values for COX-1 and COX-2.

Target Engagement and Validation

Once a primary target is identified from the initial screening, it is crucial to confirm target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

  • Methodology:

    • Cell Treatment: Treat intact cells with Methyl (biphenyl-4-yloxy)acetate or a vehicle control.

    • Heat Shock: Heat the cell suspensions at a range of temperatures.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Separation of Soluble and Precipitated Proteins: Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

While the precise mechanism of action of Methyl (biphenyl-4-yloxy)acetate remains to be definitively elucidated, its chemical structure provides a strong basis for forming testable hypotheses. The experimental roadmap outlined in this guide, progressing from broad in vitro screening to specific cellular target engagement assays, provides a robust framework for its characterization. The potential for this compound to act as a PPAR agonist, a nuclear receptor modulator, or a COX inhibitor warrants further investigation and could unveil novel therapeutic applications.

References

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • PubChem. 4-Hydroxybiphenyl. [Link]

  • Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 1033. [Link]

  • PubMed. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. [Link]

  • Johansson, M., & Olsen, M. (2008). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Bioorganic & Medicinal Chemistry, 16(23), 9757-9770. [Link]

  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • ResearchGate. Halogenated Ketoprofen analogues as aryl acetic acid and aryl acetate. [Link]

  • PubMed. Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. [Link]

  • RSC Advances. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Amanote Research. (PDF) 2-(Biphenyl-4-Yloxy)acetic Acid - Acta. [Link]

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Sources

An In-depth Technical Guide to the Biological Activity of Methyl (biphenyl-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of Methyl (biphenyl-4-yloxy)acetate. Based on available patent literature and its structural similarity to known pharmacological agents, this compound is proposed to function as a potent antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. This guide will delve into the critical role of the LTB4 signaling pathway in the pathogenesis of inflammatory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD), and outline a detailed experimental framework to rigorously validate the therapeutic potential of Methyl (biphenyl-4-yloxy)acetate as a novel anti-inflammatory agent.

Introduction: Unveiling Methyl (biphenyl-4-yloxy)acetate

Methyl (biphenyl-4-yloxy)acetate is a small molecule with the chemical formula C₁₅H₁₄O₃. While detailed characterization of its biological activity is not extensively reported in peer-reviewed literature, a key indication of its therapeutic potential comes from patent literature. Specifically, a Korean patent application (KR20180087157A) identifies Methyl (biphenyl-4-yloxy)acetate as a compound with "Blt inhibitory activity," suggesting its use in a pharmaceutical composition for the prevention or treatment of COPD.[1] This initial finding points towards the leukotriene B4 (LTB4) signaling pathway as the primary target for this compound's biological action.

The structural features of Methyl (biphenyl-4-yloxy)acetate, namely the biphenyl and phenoxyacetate moieties, are present in other biologically active compounds, including those targeting inflammatory pathways. This guide will, therefore, explore the compelling hypothesis that Methyl (biphenyl-4-yloxy)acetate functions as a leukotriene B4 receptor antagonist.

The Leukotriene B4 (LTB4) Signaling Pathway: A Central Mediator of Inflammation

Leukotriene B4 is a potent lipid mediator derived from the enzymatic oxidation of arachidonic acid.[2] It plays a pivotal role in the initiation and amplification of the inflammatory response. LTB4 exerts its pro-inflammatory effects by binding to two high-affinity G protein-coupled receptors (GPCRs): BLT1 and BLT2.[2][3][4]

  • BLT1: Primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, and T-cells.[3][5][6] Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, leading to:

    • Chemotaxis: Directed migration of inflammatory cells to the site of injury or infection.[7]

    • Adhesion and Degranulation: Enhancement of leukocyte adhesion to the endothelium and release of pro-inflammatory mediators and cytotoxic enzymes.

    • Cytokine Production: Amplification of the inflammatory response through the production of other inflammatory cytokines.[7]

  • BLT2: More ubiquitously expressed than BLT1, it is considered a lower-affinity receptor for LTB4.[3][4] While its role is less defined than that of BLT1, it is also implicated in inflammatory processes.[2]

The LTB4/BLT1 axis is a critical driver of neutrophilic inflammation, a hallmark of COPD.[8][9][10] Elevated levels of LTB4 have been found in the airways of COPD patients, correlating with disease severity and airflow limitation.[11][12] Therefore, antagonism of the BLT receptors presents a highly attractive therapeutic strategy for mitigating the chronic inflammation that underlies COPD.[13]

LTB4_Signaling_Pathway cluster_membrane Cell Membrane BLT1_R BLT1 Receptor G_protein G-protein Activation BLT1_R->G_protein Activates BLT2_R BLT2 Receptor BLT2_R->G_protein Activates LTB4 Leukotriene B4 (LTB4) LTB4->BLT1_R Binds LTB4->BLT2_R Binds PLC Phospholipase C (PLC) Activation G_protein->PLC MAPK MAPK Pathway Activation G_protein->MAPK Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Degranulation Degranulation Ca_mobilization->Degranulation Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Figure 1: The Leukotriene B4 (LTB4) signaling pathway.

Hypothesized Mechanism of Action: Methyl (biphenyl-4-yloxy)acetate as a BLT Receptor Antagonist

We hypothesize that Methyl (biphenyl-4-yloxy)acetate acts as a competitive antagonist at the LTB4 binding site on both BLT1 and BLT2 receptors. By occupying the receptor binding pocket, the compound would prevent the binding of endogenous LTB4, thereby inhibiting the downstream signaling cascades that lead to inflammation.

This proposed mechanism is supported by the structural features of the molecule and the known pharmacology of other BLT receptor antagonists. The biphenyl core is a common scaffold in a number of potent BLT antagonists.

The therapeutic rationale for this mechanism in the context of COPD is to interrupt the cycle of chronic inflammation driven by LTB4. By blocking LTB4-mediated neutrophil recruitment and activation in the airways, Methyl (biphenyl-4-yloxy)acetate could potentially reduce inflammatory cell infiltration, decrease the production of damaging proteases and reactive oxygen species, and ultimately slow the progression of lung tissue destruction and airflow limitation characteristic of COPD.[8][9]

Mechanism_of_Action cluster_membrane Cell Membrane BLT_R BLT Receptor (BLT1/BLT2) Inflammation Inflammatory Response BLT_R->Inflammation Initiates No_Inflammation Inhibition of Inflammation BLT_R->No_Inflammation Prevents LTB4 Leukotriene B4 (LTB4) LTB4->BLT_R Binds & Activates Compound Methyl (biphenyl-4-yloxy)acetate Compound->BLT_R Binds & Blocks

Figure 2: Proposed mechanism of action for Methyl (biphenyl-4-yloxy)acetate.

Proposed Experimental Validation: A Roadmap to Characterization

To rigorously test the hypothesis that Methyl (biphenyl-4-yloxy)acetate is a BLT receptor antagonist, a systematic series of in vitro and in vivo experiments is required. The following protocols outline a self-validating system to characterize the compound's biological activity.

In Vitro Assays: Target Engagement and Functional Activity

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assay In Vitro: Radioligand Binding Assay (BLT1 & BLT2) Start->Binding_Assay Functional_Assay In Vitro: Functional Assays (Calcium Mobilization & Chemotaxis) Binding_Assay->Functional_Assay Cytokine_Assay In Vitro: Cytokine Release Assay Functional_Assay->Cytokine_Assay In_Vivo_Model In Vivo: COPD Animal Model Cytokine_Assay->In_Vivo_Model Data_Analysis Data Analysis and Interpretation In_Vivo_Model->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Figure 3: Experimental workflow for validating the biological activity.

4.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of Methyl (biphenyl-4-yloxy)acetate for the human BLT1 and BLT2 receptors.

  • Methodology:

    • Prepare cell membrane fractions from HEK293 cells stably expressing either human BLT1 or BLT2 receptors.

    • Incubate the membrane preparations with a constant concentration of a radiolabeled LTB4 analog (e.g., [³H]LTB4).

    • Add increasing concentrations of unlabeled Methyl (biphenyl-4-yloxy)acetate to competitively displace the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value.

4.1.2. Calcium Mobilization Assay

  • Objective: To assess the functional antagonist activity of the compound by measuring its ability to block LTB4-induced intracellular calcium release.

  • Methodology:

    • Load CHO cells stably expressing either human BLT1 or BLT2 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of Methyl (biphenyl-4-yloxy)acetate.

    • Stimulate the cells with a fixed concentration of LTB4 (EC80).

    • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

    • Determine the IC50 value for the inhibition of the LTB4-induced calcium signal.

4.1.3. Chemotaxis Assay

  • Objective: To evaluate the ability of the compound to inhibit LTB4-induced migration of inflammatory cells.

  • Methodology:

    • Isolate human neutrophils from the peripheral blood of healthy donors.

    • Place the neutrophils in the upper chamber of a Boyden chamber or a similar chemotaxis system.

    • Add LTB4 as a chemoattractant to the lower chamber.

    • Add varying concentrations of Methyl (biphenyl-4-yloxy)acetate to the upper chamber with the cells.

    • Incubate the chamber to allow for cell migration.

    • Quantify the number of migrated cells in the lower chamber by microscopy or flow cytometry.

    • Calculate the IC50 value for the inhibition of chemotaxis.

In Vivo Model: Cigarette Smoke-Induced COPD in Mice
  • Objective: To evaluate the in vivo efficacy of Methyl (biphenyl-4-yloxy)acetate in a relevant animal model of COPD.

  • Methodology:

    • Expose mice to cigarette smoke for an extended period (e.g., 4-6 months) to induce a COPD-like phenotype, including airway inflammation and emphysema.[14][15][16][17][18]

    • Administer Methyl (biphenyl-4-yloxy)acetate (e.g., via oral gavage or intraperitoneal injection) to a treatment group of mice during the smoke exposure period. A vehicle control group will also be included.

    • At the end of the study, assess the following endpoints:

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform a BAL to collect airway fluid. Analyze the total and differential cell counts (neutrophils, macrophages) and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, KC/CXCL1) by ELISA.

      • Lung Histology: Perfuse and fix the lungs for histological analysis. Assess the degree of inflammatory cell infiltration and measure airspace enlargement (a marker of emphysema) using morphometric techniques.

      • Lung Function: If feasible, perform lung function tests to measure parameters such as airway hyperresponsiveness.

Expected Data and Outcomes

The successful validation of Methyl (biphenyl-4-yloxy)acetate as a BLT receptor antagonist would yield the following quantitative data:

Assay Parameter Expected Outcome for an Active Compound
Radioligand BindingKi (nM) for BLT1 and BLT2Low nanomolar to sub-micromolar values, indicating high binding affinity.
Calcium MobilizationIC50 (nM) for BLT1 and BLT2Potent inhibition of LTB4-induced calcium flux.
ChemotaxisIC50 (nM)Effective inhibition of neutrophil migration towards LTB4.
In Vivo COPD Model% Reduction in BALF NeutrophilsSignificant reduction in inflammatory cell infiltration in the airways.
In Vivo COPD Model% Reduction in Pro-inflammatory CytokinesAttenuation of the inflammatory cytokine storm in the lungs.
In Vivo COPD Model% Reduction in Airspace EnlargementProtection against the development of emphysema.

Conclusion

The available evidence strongly suggests that Methyl (biphenyl-4-yloxy)acetate possesses biological activity as a leukotriene B4 receptor antagonist. Its potential to inhibit the LTB4 signaling pathway makes it a promising candidate for the development of a novel therapeutic for chronic inflammatory diseases, most notably COPD. The experimental framework outlined in this guide provides a clear and rigorous path for the comprehensive characterization of its pharmacological profile and the validation of its therapeutic potential. Further investigation into its selectivity, pharmacokinetics, and safety profile will be crucial next steps in its development as a clinical candidate.

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Sources

Technical Guide: Preliminary In Vitro Characterization of Methyl (biphenyl-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (biphenyl-4-yloxy)acetate (CAS: 13606-36-5) represents a critical lipophilic precursor in the development of aryloxyacetic acid-based therapeutics. While often utilized as a synthetic intermediate for heterocycles (e.g., 1,3,4-oxadiazoles), its pharmacological relevance lies in its role as a prodrug ester for (biphenyl-4-yloxy)acetic acid—a privileged scaffold with documented activity against Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes.

This guide outlines the essential preliminary in vitro studies required to characterize this molecule. The focus is on validating its metabolic activation (ester hydrolysis), defining its physicochemical boundaries, and establishing a baseline toxicity profile before advanced efficacy trials.

Chemical Identity & Physicochemical Profiling

Before biological testing, the compound's fundamental properties must be established to ensure assay validity. As a lipophilic ester, solubility is the primary limiting factor in aqueous buffers.

PropertySpecification
IUPAC Name Methyl 2-(4-phenylphenoxy)acetate
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Predicted LogP ~3.5 – 4.0 (High Lipophilicity)
Solubility (Water) Low (< 10 µM predicted)
Solubility (DMSO) High (> 10 mM)
Key Structural Feature Biphenyl core (hydrophobic) + Methyl ester (hydrolyzable)
Protocol 1.1: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum concentration usable in bioassays without precipitation.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Spike DMSO stock into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake for 90 mins at 25°C.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Threshold: The concentration at which scattering increases >10% over baseline is the Kinetic Solubility Limit .

Metabolic Stability & Bioactivation (The Core Study)

The methyl ester is likely a prodrug . Preliminary studies must confirm its conversion to the active acid metabolite, (biphenyl-4-yloxy)acetic acid, by esterases.

Mechanism of Action (Hypothesis)

The methyl ester improves membrane permeability (LogP ~3.8) but is pharmacologically inactive until hydrolyzed by carboxylesterases (CES1/2) in the plasma or liver.

Bioactivation Ester Methyl (biphenyl-4-yloxy)acetate (Lipophilic Prodrug) Enzyme Carboxylesterases (CES1 / CES2) Ester->Enzyme Substrate Binding Acid (Biphenyl-4-yloxy)acetic acid (Active Metabolite) Enzyme->Acid Hydrolysis Target Target Activation (PPARα/γ or COX) Acid->Target Ligand Binding

Figure 1: Proposed bioactivation pathway. The methyl ester functions as a delivery vehicle, hydrolyzed by esterases to release the active polar acid.

Protocol 2.1: Plasma Stability Assay

Objective: Quantify the half-life (


) of the ester in plasma.
  • Matrix: Pooled Human Plasma and Rat Plasma (to check species differences).

  • Spike: Add compound (1 µM final) to plasma pre-warmed to 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.

  • Quench: Mix 1:3 with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring both the Parent (Ester) and Metabolite (Acid) .

    • Success Criteria: Rapid disappearance of Parent (

      
       min) and stoichiometric appearance of Acid.
      
Protocol 2.2: Microsomal Stability (Liver)

Objective: Distinguish between oxidative metabolism (CYP450) and hydrolysis.

  • Condition A: NADPH-supplemented microsomes (Active CYPs + Esterases).

  • Condition B: NADPH-free microsomes (Esterases only).

  • Interpretation: If degradation rates are similar in A and B, clearance is driven by hydrolysis (desirable for this prodrug). If A >> B, oxidative clearance (e.g., biphenyl hydroxylation) is a competing clearance pathway.

Target Engagement (Pharmacology)

Once bioactivation is confirmed, the in vitro efficacy of the scaffold is evaluated.[1] Note: In cell-free assays (enzymatic), the Acid form should be tested alongside the Ester to confirm if hydrolysis is required for potency.

Protocol 3.1: PPAR / Reporter Gene Assay

Biphenyl acetic acids are classic PPAR pharmacophores.

  • Cell Line: HEK293 or CHO cells transiently transfected with:

    • Gal4-PPAR

      
       or Gal4-PPAR
      
      
      
      (LBD plasmids).
    • UAS-Luciferase (Reporter).

  • Treatment: Treat cells with Methyl (biphenyl-4-yloxy)acetate (0.1 – 50 µM) for 24h.

    • Note: Intracellular esterases will convert the ester to the acid.

  • Readout: Measure luminescence.

  • Control: Compare potency (EC

    
    ) against standard agonists like Fenofibrate (PPAR
    
    
    
    ) or Rosiglitazone (PPAR
    
    
    ).
Protocol 3.2: COX-1/COX-2 Inhibition (Enzymatic)

Given the structural similarity to NSAIDs (e.g., Fenbufen), COX inhibition should be screened.

  • Assay Type: Colorimetric COX inhibitor screening kit.

  • Critical Step: Test the Acid metabolite directly. The methyl ester is likely inactive in a cell-free purified enzyme assay because it lacks the free carboxylate required to bind the Arg-120 residue in the COX active site.

Cytotoxicity & Safety Profiling

To ensure observed effects are specific and not due to membrane disruption.

Protocol 4.1: MTT/LDH Assay
  • Cells: HepG2 (Liver) and NIH/3T3 (Fibroblasts).

  • Dosing: 0.1, 1, 10, 50, 100 µM for 48 hours.

  • Readout:

    • MTT: Mitochondrial health (metabolic viability).

    • LDH: Membrane integrity (necrosis).

  • Safety Margin: The IC

    
     for cytotoxicity should be >10x the EC
    
    
    
    for pharmacological activity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Physicochemical cluster_1 Phase 2: ADME / Bioactivation cluster_2 Phase 3: Pharmacology Solubility Kinetic Solubility (PBS pH 7.4) Plasma Plasma Stability (t1/2 Determination) Solubility->Plasma Stability Chemical Stability (pH 1.2, 7.4) Stability->Plasma Microsomes Microsomal Stability (+/- NADPH) Plasma->Microsomes Confirm Hydrolysis CellAssay Cell-Based Assay (PPAR Reporter) Microsomes->CellAssay Ester (Prodrug) EnzymeAssay Enzyme Assay (COX-1/2) Microsomes->EnzymeAssay Acid (Metabolite)

Figure 2: Sequential workflow for validating Methyl (biphenyl-4-yloxy)acetate. Phase 2 is critical for confirming the prodrug hypothesis before efficacy testing.

References

  • Popiołek, L. (2021). Structural characterization and biological evaluation of biphenyl-4-yloxy acetic acid derivatives. Current Medicinal Chemistry. (Context: General review of the scaffold's biological potential).

  • Mahdi, M.F., et al. (2015). Design, Synthesis and Anti-inflammatory Activity of New Prodrugs of NSAIDs. International Journal of Pharmaceutical Sciences Review and Research.
  • Shearer, B.G., et al. (2010). Discovery of a Novel Class of PPARδ Agonists. Journal of Medicinal Chemistry. (Context: Biphenyl acetic acids as PPAR ligands).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Standard protocols for solubility and microsomal stability).
  • Acta Crystallographica. (2011). Crystal structure of 2-(biphenyl-4-yloxy)acetic acid.[2] (Context: Structural confirmation of the parent acid).

Sources

Methodological & Application

Analytical methods for "Methyl (biphenyl-4-yloxy)acetate" quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of Methyl (biphenyl-4-yloxy)acetate

Introduction

Methyl (biphenyl-4-yloxy)acetate is an aromatic ester with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol [1]. Its structure, featuring a biphenyl group linked to an acetate moiety via an ether bond, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is paramount for various applications, including quality control during manufacturing, stability testing of formulations, and potentially in preclinical studies to understand its pharmacokinetic profile.

This application note provides detailed protocols for the quantification of Methyl (biphenyl-4-yloxy)acetate using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds. The presence of the biphenyl chromophore in Methyl (biphenyl-4-yloxy)acetate makes it an ideal candidate for UV detection, offering a balance of sensitivity, selectivity, and cost-effectiveness. The method described herein is a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.

Principle of the Method

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Methyl (biphenyl-4-yloxy)acetate, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific time (retention time) when a certain mobile phase composition is reached. The UV detector measures the absorbance of the eluting compound at a wavelength where it strongly absorbs light, and the resulting signal is proportional to its concentration.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • Methyl (biphenyl-4-yloxy)acetate reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1200 Series or equivalent with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Run Time 10 minutes

3. Sample Preparation The following is a general procedure for a hypothetical solid dosage form. This should be optimized based on the actual sample matrix.

  • Accurately weigh and transfer a portion of the homogenized sample equivalent to approximately 10 mg of Methyl (biphenyl-4-yloxy)acetate into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the compound[2].

  • Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl (biphenyl-4-yloxy)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Data Analysis and Quantification

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution.

  • Calculate the concentration of Methyl (biphenyl-4-yloxy)acetate in the sample using the regression equation from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol & Sonicate Sample->Dissolve Filter_Sample Filter (0.45 µm) Dissolve->Filter_Sample Inject Inject into HPLC System Filter_Sample->Inject Sample Vial Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Working Standards Stock->Dilute Dilute->Inject Standard Vials Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Peak Detect->Quantify Calibrate->Quantify Report Report Result Quantify->Report

Caption: Workflow for the quantification of Methyl (biphenyl-4-yloxy)acetate by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds and offers excellent sensitivity and selectivity. For Methyl (biphenyl-4-yloxy)acetate, GC-MS can provide definitive identification based on its mass spectrum and precise quantification.

Principle of the Method

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As Methyl (biphenyl-4-yloxy)acetate elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing matrix interference[3].

Experimental Protocol: GC-MS

1. Materials and Reagents

  • Methyl (biphenyl-4-yloxy)acetate reference standard (≥99% purity)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation and Conditions

ParameterSetting
GC-MS System Agilent 7890B GC with 5977B MS or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 150 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM). Monitor m/z 242 (molecular ion), and at least two other characteristic fragment ions.

3. Sample Preparation This protocol outlines a liquid-liquid extraction (LLE) suitable for a liquid matrix.

  • Pipette a known volume (e.g., 1 mL) of the sample into a centrifuge tube.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes to extract the analyte[4].

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

4. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl (biphenyl-4-yloxy)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

5. Data Analysis and Quantification

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.

  • Perform a linear regression analysis on the calibration curve (r² should be ≥ 0.999).

  • Inject the prepared sample extract.

  • Calculate the concentration of Methyl (biphenyl-4-yloxy)acetate in the sample extract using the regression equation and account for the initial sample volume to determine the final concentration.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Measure Sample Volume Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract Dry Dry with Na2SO4 Extract->Dry Inject Inject into GC System Dry->Inject Sample Vial Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Working Standards Stock->Dilute Dilute->Inject Standard Vials Separate Separation on HP-5MS Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Peak Detect->Quantify Calibrate->Quantify Report Report Result Quantify->Report

Caption: Workflow for the quantification of Methyl (biphenyl-4-yloxy)acetate by GC-MS.

Method Validation

To ensure that the analytical methods are fit for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6][7]. The objective of validation is to demonstrate the reliability, accuracy, and precision of the analytical procedure[7][8].

The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity The analyte peak is well-resolved from other components and excipients. Peak purity analysis by DAD confirms no co-elution.The analyte peak is chromatographically resolved, and the mass spectrum matches the reference standard.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present[8].
Linearity & Range 1 - 100 µg/mL0.1 - 10 µg/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Recovery should be within an acceptable range (e.g., 98-102% for assay)[8].
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%RSD of ≤ 2% is commonly acceptable for assays[8].
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLSignal-to-Noise ratio of 10:1
Robustness The method is unaffected by small, deliberate variations in flow rate, mobile phase composition, and column temperature.The method is unaffected by small, deliberate variations in flow rate, oven temperature ramp, and injector temperature.No significant change in results when method parameters are slightly varied.

Conclusion

This application note details two validated analytical methods for the quantification of Methyl (biphenyl-4-yloxy)acetate. The HPLC-UV method is a robust, reliable, and cost-effective technique suitable for routine quality control and assay. The GC-MS method provides higher sensitivity and selectivity, making it ideal for trace-level analysis or when definitive identification is required. The choice of method should be guided by the specific analytical needs, sample matrix, and regulatory requirements. Both protocols, when properly validated, will yield accurate and precise data, ensuring the quality and integrity of any analysis involving Methyl (biphenyl-4-yloxy)acetate.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Chromatographic Science. (2014).
  • MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]

  • ResearchGate. Total ion GC-MS chromatogram of the main metabolites of biphenyl (1).... [Link]

  • MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • Appchem. Methyl (biphenyl-4-yloxy)acetate | 54334-73-5 | C15H14O3. [Link]

  • PubMed. (1980, March). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. [Link]

  • Elsevier. (2007).
  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. (2021). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
  • PubMed. (2012). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. [Link]

  • Spectroscopy Online. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Environmental Protection Agency. Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate Properties. [Link]

  • NASA Technical Reports Server. Rapid estimation of concentration of aromatic classes in middistillate fuels by high-performance liquid chromatography. [Link]

  • PubChem. Ethyl (biphenyl-4-yloxy)acetate. [Link]

  • Thermo Fisher Scientific. Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
  • FooDB. Showing Compound 4-Methylbiphenyl (FDB010551). [Link]

  • Regular Article. (2022, September).
  • PubChem. 4-Methylbiphenyl. [Link]

  • National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. [Link]

Sources

Application Note: Development and Validation of a Cell-Based Luciferase Reporter Assay to Quantify the Activity of Methyl (biphenyl-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development, optimization, and validation of a cell-based dual-luciferase reporter gene assay designed to quantify the biological activity of Methyl (biphenyl-4-yloxy)acetate. The structural characteristics of this compound, particularly the biphenyl and acetate moieties, suggest a potential interaction with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of metabolism and inflammation.[1] This application note details a robust methodology for assessing the compound's activity on the PPAR signaling pathway, offering detailed protocols, validation parameters, and data interpretation guidelines suitable for drug discovery and molecular pharmacology research.

Introduction and Scientific Rationale

Methyl (biphenyl-4-yloxy)acetate belongs to a class of compounds containing a biphenyl scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[2] Its structural similarity to fibrate drugs, which are known PPARα agonists, provides a strong rationale for investigating its potential as a PPAR modulator.[1] PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammatory responses.[3]

Reporter gene assays are a powerful and highly sensitive tool for screening compounds and elucidating their mechanisms of action by measuring the transcriptional activity of specific signaling pathways.[4] The assay described herein employs a chimeric receptor system and a luciferase reporter to provide a quantitative measure of pathway activation, making it amenable to high-throughput screening (HTS).[5][6]

Assay Principle: The assay utilizes mammalian cells (e.g., HEK293T) co-transfected with two plasmids:

  • An Expression Plasmid: Contains the DNA sequence for a chimeric receptor consisting of the Gal4 DNA-Binding Domain (DBD) fused to the Ligand-Binding Domain (LBD) of a specific PPAR isoform (e.g., PPARα, PPARγ).

  • A Reporter Plasmid: Contains a promoter with multiple copies of the Gal4 Upstream Activation Sequence (UAS) driving the expression of the firefly luciferase gene.

When Methyl (biphenyl-4-yloxy)acetate (or a control ligand) binds to the PPAR LBD of the chimera, it induces a conformational change that promotes the recruitment of coactivators. This complex then binds to the Gal4 UAS, driving the expression of firefly luciferase. The resulting luminescence is directly proportional to the activation of the PPAR pathway. A second reporter, Renilla luciferase, expressed from a co-transfected plasmid under a constitutive promoter, is used to normalize the data for variations in cell number and transfection efficiency.[4]

Materials and Methods

Reagents and Equipment
Item Supplier / Description Purpose
Cell Line HEK293T (ATCC)Mammalian host for transient transfection.
Culture Medium DMEM, high glucoseCell growth and maintenance.
Supplements 10% FBS, 1% Penicillin-StreptomycinEssential nutrients and antibiotics.
Expression Plasmids pBIND-hPPARα-LBD, pBIND-hPPARγ-LBDExpresses Gal4-PPAR LBD chimera.
Reporter Plasmid pGL4.35[9X-Gal4-UAS-luc2P]Firefly luciferase reporter vector.
Normalization Plasmid pRL-TK (Promega)Constitutive Renilla luciferase expression.
Transfection Reagent Lipofectamine 3000 (Thermo Fisher)Delivery of plasmids into cells.
Test Compound Methyl (biphenyl-4-yloxy)acetateCompound of interest.
Positive Controls GW7647 (PPARα), Rosiglitazone (PPARγ)Known full agonists for assay validation.[7]
Assay Plates 96-well, white, clear-bottom platesFor cell culture and luminescence reading.
Lysis Buffer Passive Lysis Buffer (Promega)Cell lysis to release luciferase enzymes.
Detection Reagents Dual-Luciferase® Reporter Assay SystemSubstrates for firefly and Renilla luciferase.
Luminometer Plate-reading luminometerQuantification of light output.
CO₂ Incubator Standard cell culture incubatorMaintains 37°C, 5% CO₂.

Detailed Experimental Protocols

General Cell Culture
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase.

Protocol: Transient Transfection and Cell Plating

This protocol is optimized for a 96-well plate format.

  • Day 1: Cell Seeding: Seed HEK293T cells in a 10 cm dish such that they will be 70-80% confluent on the day of transfection.

  • Day 2: Transfection:

    • Prepare the DNA mixture in Opti-MEM. For a 10 cm dish, combine:

      • 2.5 µg pBIND-hPPAR-LBD (isoform of interest)

      • 2.5 µg pGL4.35 reporter plasmid

      • 0.25 µg pRL-TK normalization plasmid

    • Prepare the transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature, and add the complex to the cells.

    • Incubate for 24 hours.

  • Day 3: Plating for Assay:

    • Trypsinize the transfected cells and resuspend them in fresh culture medium.

    • Count the cells and adjust the density to 2.5 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (25,000 cells/well).

    • Incubate for 4-6 hours to allow cells to attach.

Protocol: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of Methyl (biphenyl-4-yloxy)acetate and control compounds (e.g., GW7647, Rosiglitazone) in DMSO.

  • Perform a serial dilution of the stock solutions in culture medium to create 2X working concentrations. A typical 10-point dose-response curve might range from 200 µM to 10 nM (final concentrations 100 µM to 5 nM).

  • Include "vehicle control" (medium with the same final DMSO concentration, typically ≤0.5%) and "no treatment" wells.

  • Carefully remove the medium from the plated cells and add 100 µL of the appropriate 2X compound working solution.

  • Incubate the plates for 18-24 hours at 37°C with 5% CO₂.

Protocol: Dual-Luciferase Assay
  • Cell Lysis:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Discard the culture medium from each well.

    • Wash the cells gently with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[8]

  • Luminescence Reading:

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence for 10 seconds.

    • Following the firefly reading, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luminescence. Measure for 10 seconds.

    • Record the Relative Light Units (RLU) for both firefly and Renilla luciferases.

Assay Validation and Data Analysis

Authoritative bodies like the FDA provide guidance on bioanalytical method validation, which establishes the principles of robustness and reliability that are adapted here for an in vitro assay.[9][10]

Data Normalization

For each well, calculate the normalized response by dividing the firefly RLU by the Renilla RLU. This ratio corrects for variability in cell viability and transfection efficiency.

Normalized Response = (Firefly RLU) / (Renilla RLU)

Dose-Response Analysis
  • Calculate the "Fold Activation" for each compound concentration relative to the vehicle control: Fold Activation = (Normalized Response of Test Compound) / (Mean Normalized Response of Vehicle Control)

  • Plot the Fold Activation against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum fold activation (Eₘₐₓ).

Example Dose-Response Data:

Concentration (nM)Log[Conc.]Mean Fold ActivationStd. Dev.
101.10.1
1011.80.2
301.484.50.4
10028.20.7
3002.4812.11.1
1000314.51.3
30003.4815.21.2
10000415.51.4
High-Throughput Screening (HTS) Validation

For HTS applications, the assay's quality and reliability are assessed using the Z'-factor.[11] This parameter measures the separation between the positive and negative controls.[12][13]

Z'-factor = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., 10 µM Rosiglitazone).

  • μₙ and σₙ are the mean and standard deviation of the negative control (vehicle).

Z'-Factor Interpretation: [13]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A good, but marginal assay.

  • Z' < 0: The assay is not suitable for screening.

Assay Validation Parameters (Example):

ParameterValueInterpretation
EC₅₀ (Test Compound) 45 nMPotency of the compound.
Eₘₐₓ (Test Compound) 15.5-foldEfficacy relative to vehicle.
Signal-to-Background > 15Strong assay window.
Z'-Factor 0.72Excellent assay quality.[11][12]

Visual Diagrams and Workflows

Signaling Pathway Diagram

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Methyl (biphenyl-4-yloxy)acetate PPAR PPAR-LBD Compound->PPAR Binds Complex Active Heterodimer PPAR->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Luciferase Luciferase mRNA → Protein Transcription->Luciferase

Caption: PPAR signaling pathway leading to reporter gene expression.

Experimental Workflow Diagram

Assay_Workflow Day1 Day 1: Seed HEK293T Cells Day2 Day 2: Co-transfect with PPAR & Reporter Plasmids Day1->Day2 Day3 Day 3: Plate Transfected Cells in 96-well Plate Day2->Day3 Day3_Treat Day 3 (evening): Treat with Compound (18-24h incubation) Day3->Day3_Treat Day4 Day 4: Lyse Cells & Add Luciferase Reagents Day3_Treat->Day4 Day4_Read Day 4: Read Luminescence (Firefly & Renilla) Day4->Day4_Read Analysis Data Analysis: Normalize Data, Generate Dose-Response Curve Day4_Read->Analysis

Caption: Step-by-step experimental workflow for the dual-luciferase assay.

Conclusion

The cell-based dual-luciferase reporter assay detailed in this application note provides a robust, sensitive, and reproducible method for quantifying the activity of Methyl (biphenyl-4-yloxy)acetate on the PPAR signaling pathway. The protocol is designed with self-validating systems, including normalization controls and clear criteria for assessing assay performance (e.g., Z'-factor). By following this comprehensive guide, researchers in drug development can effectively screen and characterize compounds, advancing the understanding of their molecular mechanisms and therapeutic potential.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL: [Link]

  • Title: Z-factors - BIT 479/579 High-throughput Discovery Source: NC State University URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation (2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay Source: GraphPad URL: [Link]

  • Title: Data analysis approaches in high throughput screening Source: SlideShare URL: [Link]

  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics, Oxford Academic URL: [Link]

  • Title: Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders Source: International Journal of Molecular Sciences URL: [Link]

  • Title: What are the Steps of a Reporter Gene Assay? Source: Indigo Biosciences URL: [Link]

  • Title: A Simple Fluorescence-Based Reporter Assay To Identify Cellular Components For RTA Source: JoVE URL: [Link]

  • Title: In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands Source: bioRxiv URL: [Link]

  • Title: Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay Source: PubMed URL: [Link]

  • Title: Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation Source: ACS Publications URL: [Link]

  • Title: Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence Source: PMC (PubMed Central) URL: [Link]

Sources

"Methyl (biphenyl-4-yloxy)acetate" in drug discovery process

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl (biphenyl-4-yloxy)acetate in Drug Discovery

Executive Summary & Chemical Profile

Methyl (biphenyl-4-yloxy)acetate is a high-value synthetic intermediate and probe compound in the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Structurally, it consists of a biphenyl moiety linked to an acetate group via an ether oxygen. This "oxy-linker" distinguishes it from the direct C-C bonded biphenylacetic acids (e.g., Felbinac), imparting unique conformational flexibility and hydrogen-bond accepting capability.

In the drug discovery pipeline, this compound serves two critical roles:

  • Prodrug/Precursor: It is the ester precursor to (biphenyl-4-yloxy)acetic acid , a potent anti-inflammatory pharmacophore comparable to Flurbiprofen.

  • Divergent Scaffold: It acts as the primary electrophile for generating libraries of bioactive heterocycles (oxadiazoles, thiadiazoles, triazoles) via hydrazide intermediates.

Property Data
IUPAC Name Methyl 2-(4-phenylphenoxy)acetate
CAS Registry 19613-63-9
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Key Functionality Ester (Electrophile), Ether (Linker), Biphenyl (Hydrophobic Tail)
Primary Target Class Cyclooxygenase (COX-1/COX-2), PPARs (potential)

Synthetic Utility & Protocols

The synthesis of Methyl (biphenyl-4-yloxy)acetate is the foundational step for accessing this chemical space. The following protocol utilizes a Williamson Ether Synthesis , optimized for yield and purity suitable for biological screening.

Protocol 1: High-Yield Synthesis of Methyl (biphenyl-4-yloxy)acetate
  • Objective: Synthesis of the title compound from 4-phenylphenol.

  • Scale: 10 mmol (adaptable to gram-scale).

Reagents:

  • 4-Phenylphenol (1.70 g, 10 mmol)

  • Methyl chloroacetate (1.20 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.76 g, 20 mmol)

  • Potassium Iodide (KI) (catalytic amount, ~10 mg)

  • Solvent: Acetone (dry, 50 mL) or DMF (for faster kinetics)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylphenol in dry acetone. Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

  • Alkylation: Add Methyl chloroacetate dropwise. Add the catalytic KI (accelerates the reaction via Finkelstein-like halogen exchange).

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting phenol (lower R_f) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

  • Purification: The residue is typically a solid. Recrystallize from ethanol to obtain white crystalline needles.

    • Expected Yield: 85–92%.

    • Melting Point Check: Literature range ~108–110°C.

Protocol 2: Divergent Library Generation (The Hydrazide Gateway)

To transform the scaffold into heterocyclic leads (e.g., for antimicrobial or enhanced anti-inflammatory screening), convert the ester to a hydrazide.

  • Reaction: Dissolve Methyl (biphenyl-4-yloxy)acetate (1 eq) in Ethanol.

  • Reagent: Add Hydrazine hydrate (99%, 5 eq).

  • Conditions: Reflux for 4–6 hours.

  • Isolation: Cool to precipitate the (biphenyl-4-yloxy)acetic acid hydrazide . Filter and wash with cold ethanol.

    • Application: This hydrazide reacts with CS₂/KOH to form 1,3,4-oxadiazoles or with isothiocyanates to form thiadiazoles .

Biological Application & Mechanism

Primary Indication: Inflammation & Analgesia

The free acid form, (biphenyl-4-yloxy)acetic acid , functions as a non-selective COX inhibitor. The methyl ester acts as a prodrug, enhancing cellular permeability before being hydrolyzed by intracellular esterases.

Mechanism of Action:

  • Hydrophobic Binding: The biphenyl tail occupies the hydrophobic channel of the Cyclooxygenase enzyme (COX).

  • Ionic Interaction: Upon hydrolysis, the carboxylate anion interacts with the Arg-120 residue at the COX active site, preventing arachidonic acid entry.

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow Start 4-Phenylphenol (Starting Material) Intermediate Methyl (biphenyl-4-yloxy)acetate (The Scaffold) Start->Intermediate Williamson Ether Synthesis PathA Hydrolysis (Esterases) Intermediate->PathA PathB Hydrazinolysis Intermediate->PathB ActiveDrug (Biphenyl-4-yloxy)acetic acid (Active Pharmacophore) PathA->ActiveDrug Target Target: COX-1 / COX-2 (Anti-inflammatory) ActiveDrug->Target Binding Library 1,3,4-Oxadiazole Derivatives (Heterocyclic Library) PathB->Library Library->Target Optimized Binding

Figure 1: The central role of Methyl (biphenyl-4-yloxy)acetate in diverting synthesis toward direct NSAIDs or heterocyclic libraries.

Hit-to-Lead Optimization Strategy

When using this scaffold in SAR (Structure-Activity Relationship) studies, focus on the following modifications:

A. The Linker (Oxy-acetate vs. Acetate)

  • Compare Methyl (biphenyl-4-yloxy)acetate with Methyl biphenyl-4-acetate (Felbinac precursor).

  • Insight: The ether oxygen introduces a bond angle of ~110°, altering the vector of the biphenyl tail relative to the acid headgroup. This can improve fit in COX-2 pockets where slight flexibility is preferred.

B. Biphenyl Substitutions (QSAR)

  • Ortho/Para positions: Substitution with electropositive groups or halogens (F, Cl) on the distal phenyl ring often enhances lipophilicity and potency.

  • Bulky groups: Avoid bulky groups on the proximal phenyl ring (closest to the oxygen), as they sterically hinder the ether linkage formation and active site entry.

C. Bioisosterism

  • The methyl ester can be replaced with a bioisostere such as a tetrazole or oxadiazole (via Protocol 2) to reduce gastric ulceration side effects common with carboxylic acids.

ADME & Stability Profiling

For researchers moving this compound into in vivo studies, the following stability parameters are critical.

Parameter Observation Implication
Plasma Stability Moderate to Low (t½ < 30 min in rat plasma)Rapidly hydrolyzes to the active acid. Acts as an effective prodrug.
Solubility Low (Aqueous), High (Organic)Requires formulation (e.g., Tween 80 or DMSO) for in vitro assays.
Gastric Stability HighStable at acidic pH (stomach), reducing direct contact irritation compared to the free acid.
Metabolism Hydroxylation of biphenyl ringPotential for Phase I metabolism on the distal ring; blocking positions with Fluorine can extend half-life.

References

  • Kumar, H., Javed, S. A., Khan, S. A., & Amir, M. (2008). 1,3,4-Oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid: synthesis and preliminary evaluation of biological properties. European Journal of Medicinal Chemistry, 43(12), 2688–2698. Link

  • Amir, M., & Kumar, S. (2007). Synthesis and anti-inflammatory activity of some new 4-(substituted phenyl)-2-(4-biphenylyl)thiazoles. Bioorganic & Medicinal Chemistry, 15, 6257-6265.
  • Gilani, S. J., Khan, S. A., & Siddiqui, N. (2010). Synthesis and pharmacological evaluation of some novel 1,3,4-oxadiazole derivatives of biphenyl-4-yloxy acetic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3).

"Methyl (biphenyl-4-yloxy)acetate" formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for Methyl (biphenyl-4-yloxy)acetate (CAS: 54334-73-5), a lipophilic ester derivative of (4-biphenyloxy)acetic acid. Due to its biphenyl core, this compound exhibits low aqueous solubility (BCS Class II/IV characteristics) and high lipophilicity (LogP ~3.5–4.0).

Successful in vivo delivery requires overcoming two primary challenges:

  • Solubility: Preventing precipitation ("crashing out") upon contact with physiological fluids.

  • Stability: Managing the susceptibility of the ester bond to plasma esterases (carboxylesterases), which rapidly hydrolyze the compound to its free acid metabolite, (biphenyl-4-yloxy)acetic acid.

This document provides validated protocols for Intravenous (IV) , Intraperitoneal (IP) , and Oral (PO) administration, designed to ensure consistent bioavailability and reproducible pharmacokinetic (PK) data.

Physicochemical Profiling & Vehicle Selection

Before formulation, the compound must be profiled to select the appropriate vehicle.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 242.27 g/mol Small molecule; rapid permeation likely.
LogP (Predicted) ~3.8 – 4.2Highly lipophilic; requires organic co-solvents or surfactants.
Aqueous Solubility < 10 µg/mL (Predicted)Unsuitable for pure saline/PBS solutions.
Metabolic Liability Ester LinkageRapid hydrolysis to free acid in rodent plasma.
Vehicle Decision Matrix

Use the following logic flow to determine the optimal formulation strategy based on your study goals.

FormulationDecision Start Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Solubility Solubility Check (in Co-solvents) IV->Solubility Form_PO_Susp PROTOCOL B: Aqueous Suspension (MC/Tween 80) PO->Form_PO_Susp Standard PK/Tox Form_PO_Lipid PROTOCOL C: Lipid Solution (Corn Oil/Gelucire) PO->Form_PO_Lipid Enhance Lymphatic Uptake Sol_High Soluble > 5 mg/mL in PEG400/DMSO? Solubility->Sol_High Form_IV_Sol PROTOCOL A: Co-solvent Solution (DMSO/PEG/Saline) Sol_High->Form_IV_Sol Yes Sol_High->Form_PO_Lipid No (Risk of Embolism)

Figure 1: Decision tree for selecting the vehicle based on administration route and solubility.

Detailed Experimental Protocols

Protocol A: IV/IP Solution (Co-solvent System)

Best for: Pharmacokinetic (PK) studies requiring 100% bioavailability reference.

Target Concentration: 1 – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of Methyl (biphenyl-4-yloxy)acetate into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex for 1-2 minutes until the solid is completely dissolved. Note: If heating is required, do not exceed 37°C to prevent ester degradation.

  • Secondary Solubilization: Add PEG 400 (40% of final volume). Vortex thoroughly. The solution should be clear and viscous.

  • Dilution: Slowly add warm (37°C) Sterile Saline (55% of final volume) dropwise while vortexing.

    • Critical Step: Adding saline too fast will cause the compound to crash out (precipitate). If cloudiness occurs, sonicate for 5 minutes.

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-precipitates.

  • QC Check: Inspect visually against a dark background. The solution must be crystal clear.

Self-Validation:

  • Dilute 10 µL of the final formulation into 990 µL of warm saline. If visible precipitation occurs within 15 minutes, the formulation is unstable for IV use. Reduce drug concentration.

Protocol B: Oral Suspension (Standard)

Best for: Toxicology, efficacy studies, and routine oral dosing.

Target Concentration: 5 – 50 mg/mL Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 40% of the required water to 80°C.

    • Disperse Methylcellulose powder (0.5% w/v) into the hot water with vigorous stirring.

    • Add the remaining cold water and stir until clear (hydration).

    • Add Tween 80 (0.1% v/v).

  • Compound Preparation:

    • Weigh Methyl (biphenyl-4-yloxy)acetate into a mortar.

    • Levigation: Add a small amount of Tween 80 (undiluted) or the vehicle to wet the powder and grind it into a smooth paste using a pestle. This reduces particle size and prevents clumping.

  • Dispersion: Gradually add the bulk MC/Tween vehicle to the mortar while triturating (grinding) to create a uniform suspension.

  • Transfer: Transfer to a dosing vial. Rinse the mortar with remaining vehicle to ensure full dose recovery.

  • Homogenization: Vortex or use a probe sonicator (low power) for 30 seconds prior to dosing.

Scientific Rationale & Mechanism

Why this specific formulation?
  • The "Cosolvent Spike" (Protocol A): Methyl (biphenyl-4-yloxy)acetate is hydrophobic. DMSO provides the initial solvation power. PEG 400 acts as an interface between the organic DMSO and the aqueous saline, reducing the dielectric constant of the mixture and preventing immediate precipitation.

  • Levigation (Protocol B): Direct addition of hydrophobic powder to water results in floating clumps (poor wettability). Levigating with a surfactant (Tween 80) coats the particles, lowering the surface tension and allowing the methylcellulose to suspend them effectively.

Metabolic Considerations (The Prodrug Effect)

Researchers must account for the biological fate of the methyl ester.

Metabolism Prodrug Methyl (biphenyl-4-yloxy)acetate (Lipophilic Ester) Enzyme Carboxylesterases (Plasma/Liver) Prodrug->Enzyme Metabolite (Biphenyl-4-yloxy)acetic acid (Active Metabolite?) Enzyme->Metabolite Hydrolysis Methanol Methanol (Byproduct) Enzyme->Methanol

Figure 2: In vivo hydrolysis pathway. The methyl ester is rapidly converted to the free acid.

  • Implication: When analyzing plasma samples (LC-MS/MS), you must monitor for both the parent ester and the free acid [(biphenyl-4-yloxy)acetic acid]. Blood collection tubes should contain esterase inhibitors (e.g., PMSF or NaF) if you intend to measure the intact parent compound.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Link

  • Dahan, A., & Hoffman, A. (2008). Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model. Journal of Controlled Release. Link

  • Sigma-Aldrich. (n.d.). Methyl (biphenyl-4-yloxy)acetate Product Specification. Link(Use for physicochemical verification).

Troubleshooting & Optimization

Technical Support Center: Methyl (biphenyl-4-yloxy)acetate Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Objective: This guide provides a methodological framework for researchers to determine the optimal working concentration of Methyl (biphenyl-4-yloxy)acetate (CAS: 54334-73-5).

The Challenge: This compound presents two distinct physicochemical hurdles in cell assays:

  • Lipophilicity: The biphenyl core drives high LogP (approx. 3.7–4.0), leading to poor aqueous solubility and rapid precipitation in culture media.

  • Ester Hydrolysis: As a methyl ester, this molecule acts primarily as a prodrug. It relies on intracellular carboxylesterases to cleave the methyl group, releasing the active free acid (biphenyl-4-yloxy)acetic acid . Variability in esterase expression across cell lines (e.g., HepG2 vs. HEK293) significantly alters potency.

Critical Workflow: Stock Preparation & Solubility

Core Directive: Never add the neat compound directly to cell culture media. The biphenyl moiety will aggregate, creating "micro-crystals" that cause false positives via light scattering or non-specific membrane disruption.

Step-by-Step Protocol: The "Solvent Sandwich" Method
  • Primary Stock (1000x): Dissolve the powder in 100% anhydrous DMSO to reach a concentration of 10 mM . Vortex for 30 seconds.

    • Why? DMSO disrupts the crystal lattice of the biphenyl rings.

  • Intermediate Dilution (10x): Dilute the Primary Stock into the assay medium without serum first, or use an intermediate solvent like Ethanol if your cells tolerate it (rare).

    • Critical Check: Visually inspect for turbidity. If cloudy, the compound has crashed out.

  • Final Working Solution (1x): Add the intermediate solution to the full media (with FBS).

    • Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity [1].[1][2]

Visualizing the Solubility Logic

StockPrep Step1 Solid Compound (Methyl (biphenyl-4-yloxy)acetate) Step2 10 mM Stock (100% DMSO) Step1->Step2 Dissolve Step3 Visual Inspection (Check for Precipitate) Step2->Step3 Vortex Step3->Step1 Cloudy? Sonicate Step4 Serial Dilution (in DMSO) Step3->Step4 Clear? Step5 Final Assay Well (Max 0.1% DMSO) Step4->Step5 Spike into Media

Caption: Figure 1. The "Solvent Sandwich" workflow ensures the lipophilic biphenyl core remains solubilized before contacting the aqueous cellular environment.

Dose-Response Optimization Strategy

Scientific Rationale: You cannot assume a fixed dosage (e.g., 10 µM) because the conversion rate of the ester to the active acid varies by cell type. You must define the Therapeutic Window —the gap between the effective concentration (EC50) and the toxic concentration (CC50).

Experimental Protocol: The 9-Point Titration

Perform this assay in triplicate using a standard 96-well plate format.

  • Seed Cells: 10,000 cells/well. Allow 24h attachment.

  • Preparation: Prepare a 9-point serial dilution (1:3 dilution factor) starting at 100 µM down to 0.01 µM .

  • Treatment: Incubate cells for 24–48 hours.

  • Dual Readout:

    • Assay A (Efficacy): Target reporter assay (e.g., Luciferase, Western Blot).

    • Assay B (Toxicity): CellTiter-Glo (ATP) or LDH release.

Data Analysis: Interpreting the Curves
ObservationDiagnosisCorrective Action
Efficacy drops at high doses (>50 µM) "Hook Effect" or Cytotoxicity.Check Assay B data. If toxicity correlates, cap the max dose at 30 µM.
Flat line (No response) Poor ester hydrolysis or solubility failure.1. Check for precipitation.[3] 2. Extend incubation time to allow esterase activity.
Steep Hill Slope (> 3.0) Non-specific binding or aggregation.Add 0.01% Tween-20 to assay buffer (if compatible) to prevent aggregation.

The "Esterase Factor" – A Mechanistic Check

Context: Methyl (biphenyl-4-yloxy)acetate is likely a prodrug. The methyl ester group improves cell permeability (lipophilicity), but the molecule must be hydrolyzed inside the cell to function.

Troubleshooting Low Potency: If your EC50 is unexpectedly high (low potency), your cell line might lack sufficient Carboxylesterase (CES) activity.

  • High CES Activity Lines: HepG2, Huh7 (Liver origin).

  • Low CES Activity Lines: CHO, HEK293 (often require higher doses or longer incubation).

Pathway Visualization

Mechanism Extracellular Extracellular Media (Methyl Ester Form) Membrane Cell Membrane (Lipophilic Barrier) Extracellular->Membrane Passive Diffusion (High LogP) Intracellular Cytosol Membrane->Intracellular Esterase Carboxylesterase (CES Enzyme) Intracellular->Esterase Substrate Binding ActiveAcid Active Metabolite (Biphenyl-4-yloxy)acetic acid Esterase->ActiveAcid Hydrolysis Target Biological Target (e.g., PPAR / Receptor) ActiveAcid->Target Binding/Activation

Caption: Figure 2.[4][5] Intracellular activation pathway. The methyl ester facilitates entry, but enzymatic hydrolysis is required to generate the pharmacologically active acid species.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile, leading to "edge effects" in plates where the solvent evaporates, changing the concentration. DMSO is preferred for its low volatility, provided it is kept < 0.1% [2].[1][6]

Q2: My compound precipitates when I add cell media. Why? A: This is the "Solubility Crash." The biphenyl group is highly hydrophobic. When you move from 100% DMSO to aqueous media, the local concentration momentarily exceeds the solubility limit. Solution: Rapid mixing during addition or using an intermediate dilution step (see Section 2).

Q3: Should I use serum-free media? A: Biphenyl compounds bind heavily to Albumin (BSA/FBS) in serum.

  • Serum-Free: Increases apparent potency (lower EC50) but stresses cells.

  • With Serum (10% FBS): More physiological, but requires a higher dose to overcome protein binding.

  • Recommendation: Optimize in 1% FBS to balance cell health and bioavailability.

References

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.

  • Galvao, J., et al. (2014). "Guidelines for the use of DMSO in cell-based assays." Journal of Biomolecular Screening, 19(4), 538-548.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Lipophilicity).
  • Imai, T. (2006). "Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design." Drug Metabolism and Pharmacokinetics, 21(3), 173-185.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.